molecular formula C11H9BrN2S B1287748 2-(Benzylthio)-5-bromopyrimidine CAS No. 79686-18-3

2-(Benzylthio)-5-bromopyrimidine

Cat. No.: B1287748
CAS No.: 79686-18-3
M. Wt: 281.17 g/mol
InChI Key: LXOANVAJTYXINB-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-bromopyrimidine is a pyrimidine derivative featuring a benzylthio group at position 2 and a bromine atom at position 3. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science.

For instance, describes the synthesis of 2-(benzylthio)-6-oxo-1,6-dihydropyrimidines via a three-component reaction involving aromatic aldehydes, ethyl 2-cyanoacetate, and S-benzylisothiourea hydrochloride . Adapting this method, bromine could be introduced at position 5 using a brominated precursor or via post-synthetic modification. The electron-withdrawing nature of bromine may slightly reduce reaction yields compared to smaller halogens (e.g., Cl, F) due to steric effects, but confirms that bulky substituents are generally well-tolerated in such syntheses .

Properties

IUPAC Name

2-benzylsulfanyl-5-bromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2S/c12-10-6-13-11(14-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOANVAJTYXINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607717
Record name 2-(Benzylsulfanyl)-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79686-18-3
Record name 2-(Benzylsulfanyl)-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-bromopyrimidine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-bromopyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-bromopyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Electronic Effects

The properties of pyrimidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 2-(Benzylthio)-5-bromopyrimidine with its analogs:

Table 1: Substituent Effects on Pyrimidine Derivatives
Compound Name Substituent (Position) Electronic Effect Reactivity Notes Potential Applications
This compound Br (5), S-Bn (2) Strong EWG Susceptible to Suzuki coupling at C5 Anticancer agents, agrochemicals
2-(Benzylthio)-5-chloropyrimidine Cl (5), S-Bn (2) Moderate EWG Faster nucleophilic substitution vs. Br Drug intermediates
2-(Benzyloxy)-5-bromopyrimidine Br (5), O-Bn (2) Moderate EWG Lower lipophilicity vs. S-Bn analogs Materials science
2-(Benzylthio)-5-methylpyrimidine CH₃ (5), S-Bn (2) EWG (weak) Stabilizes ring via hyperconjugation Catalysis, ligands

Key Observations :

  • Bromine vs. Smaller Halogens : The bromine atom at position 5 enhances electrophilic substitution reactivity compared to chlorine or fluorine due to its polarizability. However, its larger size may slow reaction kinetics in some cases .
  • Benzylthio (S-Bn) vs.
  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine’s strong electron-withdrawing effect deactivates the pyrimidine ring, directing further substitutions to meta/para positions, whereas methyl groups (electron-donating) activate the ring for ortho/para reactions.

Physicochemical Properties

Melting Points and Solubility :

  • Bromine’s high atomic mass increases molecular weight, likely elevating the melting point of this compound compared to chloro or fluoro analogs.
  • The benzylthio group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility, a trend consistent with sulfur-containing pyrimidines .

Reactivity and Functionalization

  • Cross-Coupling Reactions : The C-Br bond at position 5 is amenable to palladium-catalyzed couplings (e.g., Suzuki, Heck), enabling the introduction of aryl, vinyl, or alkyl groups. ’s success with heterocyclic aldehydes suggests compatibility with complex coupling partners .
  • Nucleophilic Substitution : Bromine’s leaving-group ability facilitates substitutions with amines or thiols, though reactivity is slower compared to chloro derivatives due to bond strength.

Biological Activity

2-(Benzylthio)-5-bromopyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C10H8BrN3S
  • CAS Number : 79686-18-3
  • Molecular Weight : 284.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways.

  • Target Proteins :
    • It has been shown to inhibit certain kinases and enzymes involved in cell signaling and proliferation, which are crucial in cancer biology.
    • The compound interacts with proteins such as matrix metalloproteinases (MMPs), which play a significant role in tumor progression and metastasis.
  • Biochemical Pathways :
    • The inhibition of MMPs leads to reduced extracellular matrix degradation, thereby impeding cancer cell invasion and migration.
    • Additionally, it may modulate inflammatory pathways by affecting cytokine production.

Biological Activity

The compound has demonstrated various biological activities in vitro and in vivo, particularly in cancer research. Below are summarized findings from recent studies:

Anticancer Activity

A series of experiments have evaluated the anticancer potential of this compound against different cancer cell lines:

Cell LineIC50 (µM)Percent Viable Cells at 10 µM (48h)Percent Viable Cells at 20 µM (48h)
MCF-7 (Breast)8.4745.22%21.24%
HeLa (Cervical)9.2246.77%29.33%
Jurkat (Leukemia)4.6440.11%24.72%

These results indicate that the compound exhibits significant growth inhibitory effects, particularly on Jurkat cells, suggesting a potential role in leukemia treatment.

Case Studies

  • In Vivo Studies :
    • In a study involving a chick chorioallantoic membrane (CAM) assay, the compound showed promising results in inhibiting angiogenesis, which is critical for tumor growth and metastasis.
  • Mechanistic Insights :
    • Molecular docking studies revealed that this compound binds effectively to the active sites of MMP-2 and MMP-9, with docking scores indicating strong binding affinities.

Research Applications

The compound's unique structure makes it a valuable scaffold for further drug development:

  • Synthetic Modifications : Researchers are exploring derivatives of this compound to enhance its biological activity and selectivity.
  • Therapeutic Potential : Given its mechanism of action, further studies are warranted to evaluate its efficacy as a therapeutic agent in clinical settings.

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